molecular formula C21H18N4O3S2 B2734131 (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 897475-51-3

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No. B2734131
M. Wt: 438.52
InChI Key: YKHBRJYRKQLRTJ-UHFFFAOYSA-N
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Description

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C21H18N4O3S2 and its molecular weight is 438.52. The purity is usually 95%.
BenchChem offers high-quality (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis of Piperazine Derivatives : A study by Mhaske et al. (2014) focused on synthesizing a series of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds demonstrated moderate to good antimicrobial activity, indicating their potential in medicinal chemistry and drug development (Mhaske et al., 2014).

  • Antimicrobial Effect of Triazole Derivatives : A similar study by Bektaş et al. (2007) synthesized novel triazole derivatives with antimicrobial properties. Some compounds showed good or moderate activities against test microorganisms, highlighting the utility of these chemical structures in creating new antimicrobial agents (Bektaş et al., 2007).

  • New Pyridine Derivatives and Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest activity against bacteria and fungi. This research contributes to the development of new compounds with potential antimicrobial applications (Patel et al., 2011).

Synthesis and Antitumor Activities

  • Triazole Analogues of Piperazine : Nagaraj et al. (2018) synthesized novel triazole analogues of piperazine with significant antibacterial activity. Some compounds with specific moieties showed potential as molecules for further development in antibacterial therapies (Nagaraj et al., 2018).

  • Antitumor Activity of Thioxo-thiadiazol Compounds : Bhole and Bhusari (2011) explored the antitumor activity of certain thioxo-thiadiazol compounds. These compounds demonstrated inhibitory effects on various cancer cell lines, indicating their potential in cancer treatment (Bhole & Bhusari, 2011).

Miscellaneous Applications

  • Organic Inhibitors in Corrosion Prevention : Singaravelu et al. (2022) studied the use of organic inhibitors, including piperazine derivatives, in preventing the corrosion of mild steel in acidic media. This research highlights the application of these compounds in industrial corrosion prevention (Singaravelu et al., 2022).

  • Anti-mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Several compounds exhibited potential anti-tubercular activity, suggesting their use in treating tuberculosis (Pancholia et al., 2016).

properties

IUPAC Name

[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-13-3-2-4-17-19(13)22-21(30-17)24-9-7-23(8-10-24)20(26)18-12-14-11-15(25(27)28)5-6-16(14)29-18/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHBRJYRKQLRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone

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